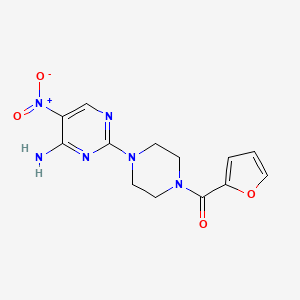

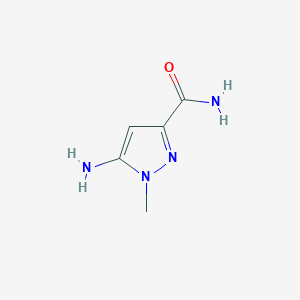

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups, including a piperazine ring, a furan ring, a nitropyrimidine ring, and an amine group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Nitropyrimidines are a type of nitrogen-containing heterocycle and are often used in the synthesis of pharmaceuticals .

Aplicaciones Científicas De Investigación

Corrosion Inhibition on Mild Steel

The compound (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone and its derivatives have been studied for their potential as corrosion inhibitors. These studies indicate that these compounds are effective in preventing corrosion of mild steel in acidic environments. For instance, Singaravelu et al. (2022) found that the derivatives [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone showed significant inhibition efficiency, up to 80% and 73% respectively, in 1N HCl at room temperature. The optimal efficiency was obtained at a concentration of 100 ppm for a 2-hour exposure time. The inhibitors behaved as mixed inhibitors with dominant cathodic inhibition, adhering to the surface of mild steel and forming a protective thin layer film, following Langmuir adsorption isotherm (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmacological Evaluation for Pain Treatment

A derivative of this compound class, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, was identified as a selective antagonist of the TRPV4 channel, showing an analgesic effect in animal models of pain. Tsuno et al. (2017) described the design, synthesis, and structure-activity relationship analysis of these derivatives, highlighting their potential as pain treatment options (Tsuno et al., 2017).

Anti-Tuberculosis Agent Analogues

Tangallapally et al. (2006) synthesized new analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide to improve bioavailability. These efforts included modifications to increase absorption and serum half-life while retaining or enhancing anti-tuberculosis activity. The modifications demonstrated the importance of structural features in the pharmacokinetic profiles of these compounds (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Synthesis and Antimicrobial Activity

Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, including those with a similar structure to the compound . These compounds exhibited variable and modest activity against various strains of bacteria and fungi, showcasing the potential of such derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYVHFDHXRGPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)

![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)

![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)

![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)

![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2832230.png)